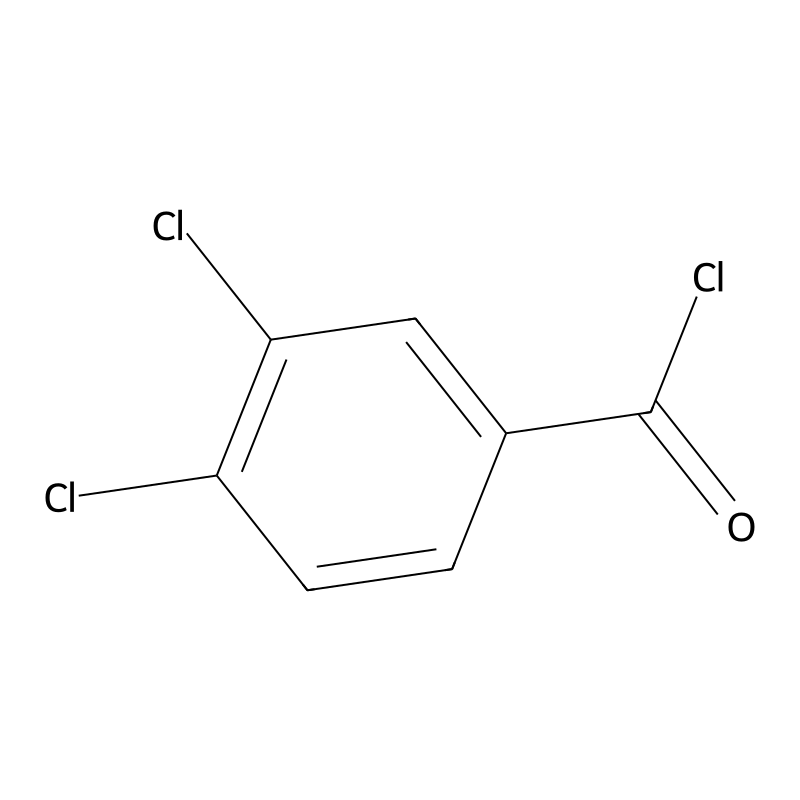

3,4-Dichlorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Friedel-Crafts Synthesis:

One notable application of 3,4-Dichlorobenzoyl chloride is in the Friedel-Crafts acylation reaction. This reaction allows the introduction of an acyl group (R-C=O) onto an aromatic ring. In this context, 3,4-Dichlorobenzoyl chloride acts as the acylating agent, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form substituted aromatic ketones.

An example of this application is the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in the production of the antidepressant drug sertraline [1].

Source

Alkylating Agent:

,4-Dichlorobenzoyl chloride can also function as an alkylating agent. Alkylation involves the introduction of an alkyl group (R-) onto a molecule. This property makes it valuable in the synthesis of various polymers and functionalized molecules.

For instance, 3,4-Dichlorobenzoyl chloride has been used in the preparation of poly(ether ketone)s containing pendant sulfonic acid groups, which are a type of engineering plastic with unique properties [2].

Source

3,4-Dichlorobenzoyl chloride is an organic compound with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.457 g/mol. It is classified as a benzoyl chloride derivative, characterized by the presence of two chlorine atoms located at the 3 and 4 positions on the benzene ring. This compound is also known by its IUPAC name, 3,4-dichlorobenzoyl chloride, and has a CAS Registry Number of 3024-72-4. It appears as a low melting crystalline solid and is recognized for its reactive nature due to the acyl chloride functional group, which makes it useful in various

3,4-Dichlorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Additionally, it is suspected to be a carcinogen [].

Here are some safety precautions to consider when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Avoid contact with skin, eyes, and clothing.

- Work in a well-ventilated area.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

- Acylation Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in the acyl chloride group.

- Hydrolysis: In the presence of water, 3,4-dichlorobenzoyl chloride hydrolyzes to yield 3,4-dichlorobenzoic acid and hydrochloric acid. This reaction typically occurs under mild conditions but can be accelerated by heat or catalysts.

- Synthesis of Aryl Compounds: It can be used in the synthesis of various aryl compounds through Friedel-Crafts acylation when reacted with aromatic compounds in the presence of a Lewis acid catalyst .

3,4-Dichlorobenzoyl chloride can be synthesized through various methods:

- From 3,4-Dichlorobenzoic Acid: A common method involves converting 3,4-dichlorobenzoic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride as reagents. This reaction typically proceeds under reflux conditions to ensure complete conversion.python

3,4-Dichlorobenzoic Acid + Thionyl Chloride → 3,4-Dichlorobenzoyl Chloride + SO2 + HCl - Direct Chlorination: Another method involves chlorination of benzoyl chloride using chlorine gas in the presence of a catalyst under controlled conditions to selectively introduce chlorine at the desired positions on the aromatic ring .

3,4-Dichlorobenzoyl chloride has several applications across different fields:

- Chemical Synthesis: It serves as an important intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound is utilized in polymerization processes to create specialty polymers with specific functional groups.

- Analytical Chemistry: It is used in derivatization reactions for analytical methods such as gas chromatography-mass spectrometry (GC-MS) to enhance detection sensitivity .

Interaction studies involving 3,4-dichlorobenzoyl chloride focus primarily on its reactivity with various nucleophiles. These studies help elucidate its potential applications in drug development and materials science. For instance, its interactions with amino acids or peptides can provide insights into designing novel pharmaceutical agents with improved efficacy and specificity .

Several compounds share structural similarities with 3,4-dichlorobenzoyl chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | Lacks chlorine substituents at ortho or para positions |

| 2,4-Dichlorobenzoyl Chloride | C₇H₄Cl₂O | Chlorine substituents at different positions |

| 3-Chlorobenzoyl Chloride | C₇H₄ClO | Contains only one chlorine atom |

Uniqueness: The presence of two chlorine atoms at specific positions (3 and 4) distinguishes 3,4-dichlorobenzoyl chloride from other benzoyl chlorides. This unique substitution pattern may influence its reactivity and biological activity compared to other similar compounds .

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive